molecular formula C24H34O2 B4903201 1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene

1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene

Cat. No.: B4903201
M. Wt: 354.5 g/mol
InChI Key: FOQSAOYUSXHAII-UHFFFAOYSA-N
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Description

1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of butoxy groups attached to a benzene ring, making it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene typically involves the reaction of 4-butoxyphenol with 1-bromobutane under phase transfer catalysis conditions. This reaction is carried out in the presence of a base such as potassium hydroxide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of multi-site phase transfer catalysts (MPTC) has been shown to enhance the reaction rate and yield, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-4-[4-(4-butoxyphenyl)butyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-butoxy-4-[4-(4-butoxyphenyl)butyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-3-5-19-25-23-15-11-21(12-16-23)9-7-8-10-22-13-17-24(18-14-22)26-20-6-4-2/h11-18H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQSAOYUSXHAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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